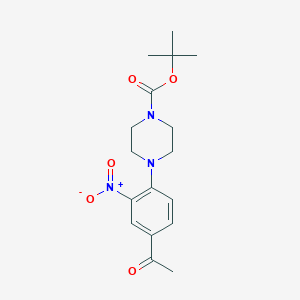

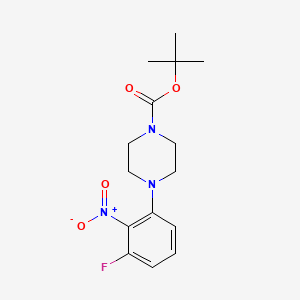

叔丁基 4-(3-氟-2-硝基苯基)哌嗪-1-羧酸盐

描述

科学研究应用

合成和表征

相关化合物的合成:叔丁基 4-(3-氟-2-硝基苯基)哌嗪-1-羧酸盐通过各种化学反应合成,并用作合成生物活性化合物(包括苯并咪唑和其他杂环化合物)的重要中间体。这些中间体已使用 ESI-MS、1HNMR、元素分析、LCMS、FT-IR 和 X 射线衍射等技术进行表征,确认了它们的结构并提供了对其分子构象和稳定性的见解(刘亚虎,2010),(C. Sanjeevarayappa 等,2015),(Zhi-Ping Yang 等,2021)。

晶体结构分析:该化合物及其衍生物已对其晶体和分子结构进行了研究。这包括对不同空间群中的键长、键角和结晶的分析,提供了对其结构性质和构象的深入了解(Ashwini Gumireddy 等,2021),(C. Mamat 等,2012)。

生物学和医学应用

生物学评价:叔丁基 4-(3-氟-2-硝基苯基)哌嗪-1-羧酸盐的各种衍生物已被合成并对其生物活性进行了评价。这些化合物已筛选出体外抗菌和驱虫活性,对不同生物表现出不同程度的有效性(B. Kulkarni 等,2016)。

防腐性能:一种衍生物叔丁基 4-[(4-甲基苯基)羰基]哌嗪-1-羧酸盐已对其在酸性环境中对碳钢的防腐性能进行了研究。该化合物显示出显着的防腐保护,其效率随浓度增加而提高(B. Praveen 等,2021)。

材料科学和化学合成应用

- 药物合成:该化合物及其衍生物是合成药物和其他生物活性分子的关键中间体。它们用于各种化学反应和结构修饰以产生所需的最终产品,突出了它们在药物开发中的多功能性和重要性(Tomomichi Chonan 等,2011),(Min Wang 等,2015)。

安全和危害

作用机制

Target of Action

Tert-Butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine . Piperazine and its derivatives serve as useful building blocks or intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities . The primary targets of these compounds are often macromolecules, with which they interact favorably due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Mode of Action

The diverse biological activities of compounds containing piperazine rings can be attributed to their ability to interact favorably with macromolecules . This is due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biochemical Pathways

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Compounds containing piperazine rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

属性

IUPAC Name |

tert-butyl 4-(3-fluoro-2-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)12-6-4-5-11(16)13(12)19(21)22/h4-6H,7-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUONWOLEGDYZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

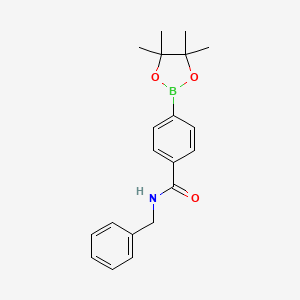

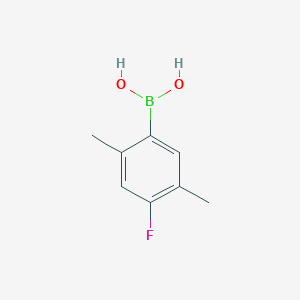

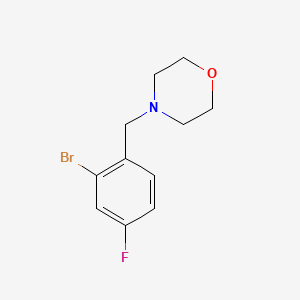

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[6-(4-Methylphenyl)pyridin-3-yl]ethanone](/img/structure/B1439765.png)

-acetic acid](/img/structure/B1439771.png)